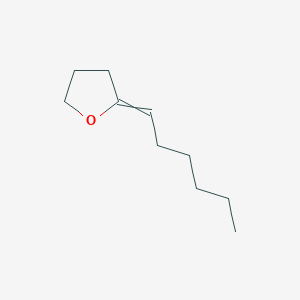![molecular formula C10H11N3O2 B14415876 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol CAS No. 80200-16-4](/img/structure/B14415876.png)
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol typically involves the reaction of phenol with an appropriate triazole derivativeThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring . The reaction conditions usually include a copper catalyst, a base, and a solvent such as water or an organic solvent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in the microbial cells, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,3-Triazole: Similar to this compound, but with variations in the substituents on the triazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Eigenschaften
CAS-Nummer |
80200-16-4 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-[2-(triazol-2-yl)ethoxy]phenol |
InChI |
InChI=1S/C10H11N3O2/c14-9-1-3-10(4-2-9)15-8-7-13-11-5-6-12-13/h1-6,14H,7-8H2 |
InChI-Schlüssel |
ZAAXNQNJCTVYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCN2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
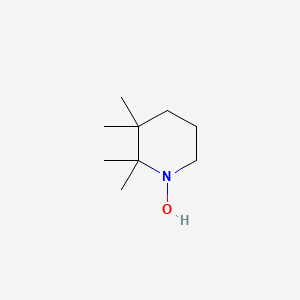
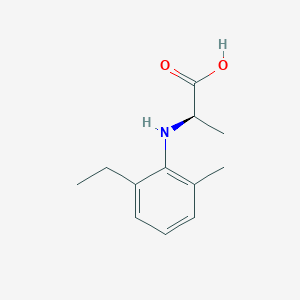
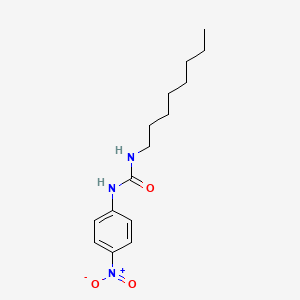
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
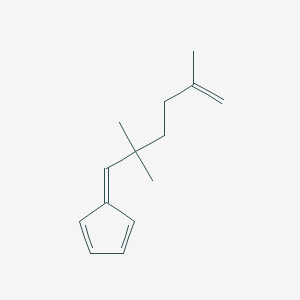
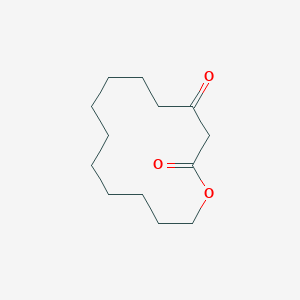
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
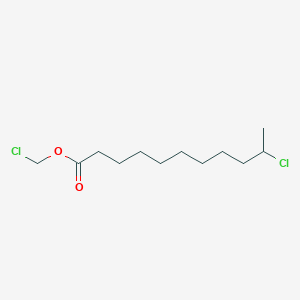
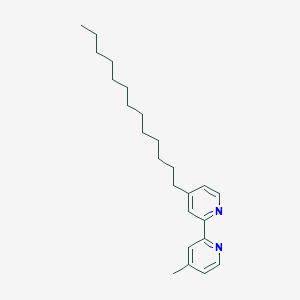
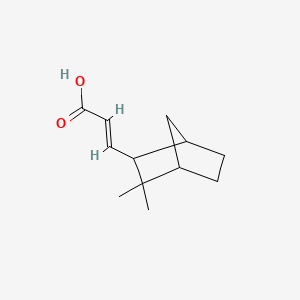
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
